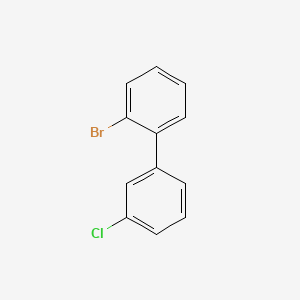
2-Bromo-3'-chloro-1,1'-biphenyl
Übersicht
Beschreibung
Synthesis Analysis
2-Bromo-3’-chloro-1,1’-biphenyl can be synthesized through the reaction of 2-bromo-1-chlorobenzene with 1-bromobenzene in the presence of a palladium catalyst. The resulting product can be purified through recrystallization or chromatography.Molecular Structure Analysis
The molecular formula of 2-Bromo-3’-chloro-1,1’-biphenyl is C12H8BrCl. The molecular weight is 267.55 g/mol. The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction of 2-chloro (bromo)-3-phenyl-1,3,2-oxazaphospholanes leads to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives.Physical And Chemical Properties Analysis
The physical state of 2-Bromo-3’-chloro-1,1’-biphenyl at 20°C is solid . The melting point ranges from 39.0 to 43.0 °C . It is soluble in toluene .Wissenschaftliche Forschungsanwendungen
Reagent in Cross-Coupling Reactions
2-Bromo-3’-chloro-1,1’-biphenyl has been used as a reagent in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds and are crucial in the synthesis of many organic compounds .
Ligand in Metal-Catalyzed Reactions
This compound can act as a ligand in metal-catalyzed reactions . In these reactions, the biphenyl compound can bind to a metal atom, facilitating various transformations .
Building Block in Organic Synthesis
2-Bromo-3’-chloro-1,1’-biphenyl is used as a building block in the synthesis of various organic compounds. Its unique structure allows it to be incorporated into a wide range of molecules.
Synthesis of Biphenyl Derivatives
This compound is used in the synthesis of biphenyl derivatives . These derivatives have a wide range of applications, from medicinal chemistry to materials science .
Synthesis of Alkyl Dihalophosphite Derivatives
The work of Pudovik et al. involved the reaction of 2-chloro (bromo)-3-phenyl-1,3,2-oxazaphospholanes, leading to the formation of alkyl dihalophosphite derivatives. Such chemical reactions and the resulting compounds are important for understanding the structural and chemical properties of biphenyl derivatives.
Research into Axial Chirality
The compound is used in research into axial chirality . This is a type of chirality, or “handedness,” that arises from the restricted rotation around a bond, such as the bond between the two phenyl rings in a biphenyl molecule .
Investigation of Electrophilic Substitution Reactions
2-Bromo-3’-chloro-1,1’-biphenyl is used in the investigation of electrophilic substitution reactions . These are reactions in which an electrophile replaces a group in a molecule .
Study of Atropisomerism
Atropisomerism is a type of stereoisomerism found in biphenyl derivatives where rotation about a single bond is restricted . The study of this phenomenon is another application of 2-Bromo-3’-chloro-1,1’-biphenyl .
Wirkmechanismus
Target of Action
It’s known that biphenyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction involves the use of a palladium catalyst and an organoboron reagent , suggesting that these could be potential targets for the compound.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-3’-chloro-1,1’-biphenyl may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that the compound can participate in carbon–carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, suggesting that the compound could potentially influence a variety of biochemical pathways.
Result of Action
Action Environment
The action, efficacy, and stability of 2-Bromo-3’-chloro-1,1’-biphenyl can be influenced by various environmental factors. These may include the presence of other chemical species in the reaction environment, the pH and temperature of the environment, and the presence of a suitable catalyst. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, the presence of a palladium catalyst is crucial .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBHNVDCKKHUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3'-chloro-1,1'-biphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




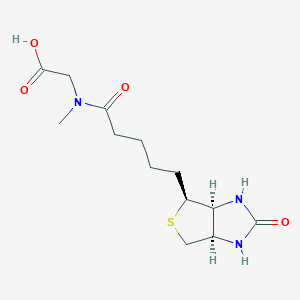
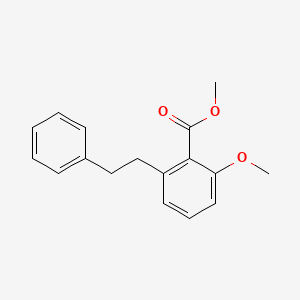

![(4aS,7aS)-Octahydrocyclopenta[b]morpholine](/img/structure/B3105623.png)
![N-[(2-chloropyridin-3-yl)methyl]propan-2-amine](/img/structure/B3105627.png)
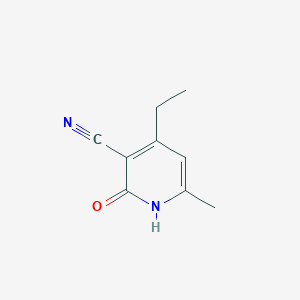
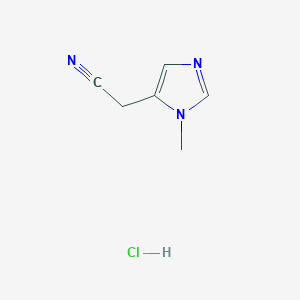
![Ethyl (2Z)-2-chloro-2-[2-(3,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B3105644.png)
![7-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B3105651.png)
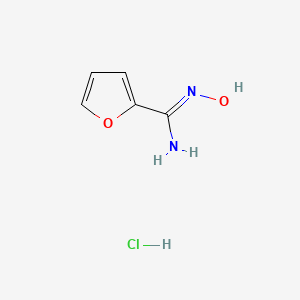
![2-Ethynyl-2-methyl-[1,3]dioxolane](/img/structure/B3105666.png)
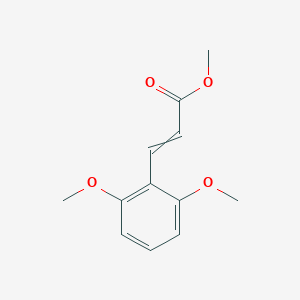
![9-Hydroxyspiro[5.5]undecan-3-one](/img/structure/B3105682.png)